1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula and a molecular weight of 175.19 g/mol. This compound is classified as a pyrazole derivative, specifically featuring a pyridazine moiety. Its IUPAC name is 2-methyl-5-pyridazin-4-ylpyrazol-3-amine, and it is recognized for its potential applications in medicinal chemistry due to its unique structural properties.
The synthesis of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine typically involves several key steps:
For example, one synthetic route may involve the reaction of 3-amino-1-methylpyrazole with a pyridazine derivative under basic conditions, resulting in the formation of the target compound through cyclization and subsequent amination processes .
The molecular structure of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine can be visualized as follows:
Property | Value |
---|---|
Chemical Formula | |
Molecular Weight | 175.19 g/mol |
InChI | InChI=1S/C8H9N5/c1-13-8(9)4... |
SMILES | CN1C(=CC(=N1)C2=CN=NC=C2)N |
Appearance | Powder |
The presence of nitrogen atoms contributes to the compound's polar characteristics, which may influence its solubility and reactivity .
1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine can participate in various chemical reactions:
These reactions are crucial for developing derivatives with enhanced biological activity .
The mechanism of action for compounds like 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine often involves:
The compound's reactivity is influenced by its functional groups, making it suitable for various chemical transformations that can lead to biologically active derivatives .
1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine has several scientific uses:
Research continues to explore its efficacy and safety in therapeutic applications, highlighting its importance in drug discovery efforts .
The strategic fusion of pyrazole and pyridazine heterocycles represents a deliberate evolution in kinase inhibitor design. Pyrazolone derivatives have been pharmacologically significant since the 19th century with antipyrine’s discovery, evolving into privileged scaffolds like the free radical scavenger edaravone and the thrombopoietin agonist eltrombopag [5]. The integration of pyridazine—a nitrogen-rich diazine with enhanced water solubility and hydrogen-bonding capacity—emerged as a response to limitations in early kinase inhibitors. This hybrid architecture exploits complementary physiochemical properties: Pyrazole contributes metabolic stability and planar geometry for deep pocket penetration, while pyridazine’s polarized ring system facilitates targeted hinge-region interactions in ATP-binding sites. Fragment-based drug discovery campaigns in the 2010s systematically demonstrated that pyrazolo-pyridazine hybrids exhibit superior ligand efficiency (LE > 0.3) compared to parent heterocycles, accelerating their adoption in oncology pipelines [2] [5].
This specific chemotype, distinguished by its 1-methylpyrazole-5-amine linkage to pyridazin-4-yl, demonstrates a unique vector topology for engaging conserved and rare kinase residues. X-ray crystallography reveals that the pyrazol-5-amine bridge enables bidentate hydrogen bonding with hinge region residues (e.g., Glu603 and Cys604 in MPS1), while the pyridazine nitrogen acts as a hydrogen bond acceptor for catalytic lysine residues (e.g., Lys553 in Aurora B) [2] [4]. Unlike rigid planar scaffolds, the rotational freedom between rings allows adaptive binding to gatekeeper mutations. Its modular synthesis supports rapid diversification at N1 of pyrazole (methyl group), C4 of pyridazine, and the pyrazol-5-amine, enabling tailored interactions with solvent-front regions—a critical requirement for overcoming resistance mutations like RET’s G810C [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: